molecular formula C9H16F2N2O2 B13008921 tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate

Cat. No.: B13008921
M. Wt: 222.23 g/mol
InChI Key: YEMNYXAJDCUWRF-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C9H16F2N2O2. It is known for its unique structure, which includes a difluoromethyl group attached to an azetidine ring. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylated azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated azetidine derivatives, while reduction can produce the corresponding amines .

Scientific Research Applications

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The azetidine ring structure also contributes to its unique reactivity and stability .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-9(6(10)11)4-12-5-9/h6,12H,4-5H2,1-3H3,(H,13,14)

InChI Key

YEMNYXAJDCUWRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(F)F

Origin of Product

United States

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